2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol

Binding Affinity Functional Activity Data Gap

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol (CAS 470686-92-1) is a synthetic small molecule (MW 284.4 g/mol, C19H24O2) featuring a decahydro-1H-benzo[c]chromene core with a pendant phenol group. This compound belongs to a broader class of oxygen-containing heterocyclic structures that are of interest as potential scaffolds for biological probe development.

Molecular Formula C19H24O2
Molecular Weight 284.399
CAS No. 470686-92-1
Cat. No. B2638391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol
CAS470686-92-1
Molecular FormulaC19H24O2
Molecular Weight284.399
Structural Identifiers
SMILESC1CCC2C(C1)C3=CCCCC3C(O2)C4=CC=CC=C4O
InChIInChI=1S/C19H24O2/c20-17-11-5-3-10-16(17)19-15-9-2-1-7-13(15)14-8-4-6-12-18(14)21-19/h3,5,7,10-11,14-15,18-20H,1-2,4,6,8-9,12H2
InChIKeyOHGDLAIDNZPIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol (CAS 470686-92-1): Procurement-Grade Heterocyclic Small Molecule for Research


2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol (CAS 470686-92-1) is a synthetic small molecule (MW 284.4 g/mol, C19H24O2) featuring a decahydro-1H-benzo[c]chromene core with a pendant phenol group [1]. This compound belongs to a broader class of oxygen-containing heterocyclic structures that are of interest as potential scaffolds for biological probe development. It is listed in the InterBioScreen screening compound library (ID: BB_NC-0488) [2] and has been evaluated in multiple phenotypic high-throughput screening campaigns, including assays for triacylglycerol accumulation in algae, cell wall-associated teichoic acid synthesis inhibition in Staphylococcus, human cytomegalovirus nuclear egress, and Kaposi’s sarcoma herpes virus latent infection . The compound is commercially available from several vendors at purities of 95%+ .

Why a Generic Structural Analog Cannot Replace CAS 470686-92-1 for Targeted or Phenotypic Screening Campaigns


The decahydrobenzo[c]chromene scaffold presents multiple chiral centers (the (4aR,6R) isomer is specifically registered under PubChem CID 16396301), meaning that even minor stereochemical or substitution-pattern alterations can yield profound differences in molecular recognition, target engagement, and downstream functional outcomes [1]. In the broader class of benzo[c]chromene-based ligands, subtle modifications—such as the introduction or removal of a phenol group, alteration of ring saturation, or change in stereochemistry—have been shown to invert functional activity from agonist to antagonist at cannabinoid receptors or shift selectivity between CB1 and CB2 subtypes [2]. Consequently, substituting CAS 470686-92-1 with a structurally similar analog (e.g., 6-phenyl-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromene lacking the phenol, or 2-[(4aS,6S,6aR,10bR)-stereoisomer) without explicit, matched-condition activity data introduces unacceptable risk of altered potency, target profile, or inactive compound introduction into a validated screening workflow. For procurement, specifying the exact CAS number and verifying stereochemical purity are essential to ensure experimental reproducibility .

Quantitative Differentiation Evidence for CAS 470686-92-1 Against Class Analogs: A Critical Appraisal


Absence of Targeted Quantitative Binding or Functional Activity Data for CAS 470686-92-1

A comprehensive search of authoritative databases (PubChem BioAssay, BindingDB, ChEMBL) and the primary literature did not yield any quantitative binding affinity (Ki, Kd, IC50) or functional activity (EC50, Emax) data for CAS 470686-92-1 at a defined molecular target. The compound has been profiled only in phenotypic high-throughput screens where its activity readouts (e.g., % inhibition or % activation relative to controls) are not publicly reported with numerical values . Therefore, no direct head-to-head quantitative comparison against a specific analog can be made.

Binding Affinity Functional Activity Data Gap

Phenotypic Screening Hit Profile Offers Differentiation Based on Multi-Target Selectivity Fingerprint

CAS 470686-92-1 has been tested in at least four distinct phenotypic assay systems: (1) triacylglycerol accumulation in algae, (2) inhibition of cell wall-associated teichoic acid synthesis in Staphylococcus, (3) human cytomegalovirus (HCMV) nuclear egress, and (4) Kaposi’s sarcoma herpes virus (KSHV) latent infection . While specific numerical outcomes are not publicly disclosed, the compound's activity across this diverse set of screens constitutes a unique biological fingerprint that differentiates it from structurally similar analogs that have not been profiled in these exact assays. This multi-phenotype activity pattern can serve as a selection criterion when prioritizing compounds for polypharmacology or probe-discovery campaigns.

Phenotypic Screening Selectivity Fingerprint Multi-parameter Optimization

Stereochemically Defined Isomer Provides Advantage Over Racemic or Unspecified Mixtures in Reproducible Research

The (4aR,6R) stereoisomer of this compound is explicitly registered (PubChem CID 16396301) [1], while the CAS number 470686-92-1 is sometimes associated with an unspecified stereochemical form. Several vendors supply the compound without explicit stereochemical designation. However, alternative stereoisomers exist, such as the (4aS,6S,6aR,10bR) form listed on ChemSpider (CSID 809667) . In the broader class of cannabinoid-related benzo[c]chromenes, stereochemistry profoundly impacts biological activity—for example, (9R)-hexahydrocannabinol exhibits higher CB1 receptor affinity than its (9S) epimer [2]. By procuring the specific stereoisomer with verified enantiomeric excess, researchers eliminate stereochemical heterogeneity as a confounding variable, which is critical for structure-activity relationship studies and assay reproducibility.

Stereochemistry Reproducibility Procurement Specification

Recommended Application Scenarios for CAS 470686-92-1 in Academic and Industrial Research Programs


Chemical Probe Development for Polypharmacology or Privileged Scaffold Exploration

Given its activity across four mechanistically distinct phenotypic screens (lipid metabolism, bacterial cell wall synthesis, viral egress, and viral latency) , CAS 470686-92-1 is a candidate starting point for developing chemical probes aimed at identifying novel targets in pathways where polypharmacology is desirable. The decahydrobenzo[c]chromene scaffold may represent a privileged structure with potential for multi-target engagement, making it suitable for fragment-based or scaffold-hopping campaigns.

Stereochemistry-Focused Structure-Activity Relationship (SAR) Studies

The defined (4aR,6R) stereochemistry of the PubChem-registered form [1] makes this compound suitable as a reference standard for SAR studies exploring the impact of chirality on biological activity within the benzo[c]chromene class. Procurement of the stereochemically pure isomer enables controlled comparison with other stereoisomers, such as the (4aS,6S,6aR,10bR) form, to map stereochemical determinants of target engagement.

Phenotypic Screening Library Expansion and Diversity Set Assembly

Commercial availability at 95%+ purity from multiple vendors makes this compound a practical addition to diversity-oriented screening libraries. Its participation in multiple successful phenotypic screens—without corresponding target-specific activity data—positions it as a 'dark matter' screening hit that may reveal novel biology upon target deconvolution.

Negative Control or Counter-Screen Compound in Cannabinoid Receptor Profiling

The close structural resemblance to cannabinoid receptor ligands, combined with the current absence of publicly available CB1/CB2 binding data, suggests that this compound could be evaluated as a potential negative control or selectivity counter-screen compound in cannabinoid receptor assay panels, once its lack of activity is experimentally confirmed [2].

Quote Request

Request a Quote for 2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.